BenchChemオンラインストアへようこそ!

4-(Butan-2-yloxy)piperidine

Lipophilicity ADME Prediction QSAR

4-(Butan-2-yloxy)piperidine (CAS 1098352-56-7) is a C9 piperidine ether distinguished by a chiral, branched sec-butoxy substituent at the 4-position. This compound serves as a versatile scaffold in drug discovery, where the 4-alkoxypiperidine motif is historically associated with analgesic, antipsychotic, and orexin receptor modulation activities.

Molecular Formula C9H19NO
Molecular Weight 157.257
CAS No. 1098352-56-7
Cat. No. B2477020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butan-2-yloxy)piperidine
CAS1098352-56-7
Molecular FormulaC9H19NO
Molecular Weight157.257
Structural Identifiers
SMILESCCC(C)OC1CCNCC1
InChIInChI=1S/C9H19NO/c1-3-8(2)11-9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3
InChIKeySREGPVVWLSESFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butan-2-yloxy)piperidine CAS 1098352-56-7: A Branched 4-Alkoxypiperidine Building Block for Medicinal Chemistry Procurement


4-(Butan-2-yloxy)piperidine (CAS 1098352-56-7) is a C9 piperidine ether distinguished by a chiral, branched sec-butoxy substituent at the 4-position [1]. This compound serves as a versatile scaffold in drug discovery, where the 4-alkoxypiperidine motif is historically associated with analgesic, antipsychotic, and orexin receptor modulation activities [2]. Unlike its linear isomer 4-butoxypiperidine, this compound exhibits a chiral center and distinct physicochemical properties that influence its utility in asymmetric synthesis and lead optimization programs [1][3].

Why Procuring 4-(Butan-2-yloxy)piperidine as a Generic '4-Butoxypiperidine' or Lower Homolog Fails in Rigorous Scientific Workflows


Interchanging 4-(butan-2-yloxy)piperidine with its linear isomer (4-butoxypiperidine) or lower homologs (4-ethoxy-, 4-propoxypiperidine) introduces uncontrolled variables that compromise SAR reproducibility and synthetic tractability. As demonstrated below, the branched sec-butoxy group confers a measurably lower experimental logP (1.06) relative to n-butoxy (1.88), deviating from the linear QSAR trend . Furthermore, the presence of a single asymmetric carbon enables stereospecific derivatization impossible with achiral linear analogs, a critical consideration for programs requiring enantiopure intermediates [1]. Structural differences in conformational flexibility (3 vs 4 rotatable bonds) also alter binding entropy and metabolic profiles, making generic substitution scientifically unsound [2].

Quantitative Differentiation of 4-(Butan-2-yloxy)piperidine (CAS 1098352-56-7) Against Closest Structural Analogs


Experimental LogP: Reduced Lipophilicity of Branched Isomer vs. Linear 4-Butoxypiperidine

The target branched isomer exhibits a significantly lower experimental partition coefficient (LogP = 1.06) compared to its linear analog 4-butoxypiperidine (LogP = 1.88) . This 0.82 log unit reduction represents a roughly 6.6-fold lower octanol-water partitioning, a variance that PubChem's XLogP3 computational model failed to differentiate (both predicted at 1.5) [1][2]. This discrepancy underscores the necessity of experimental data for procurement decisions involving branched vs. linear ethers.

Lipophilicity ADME Prediction QSAR

Conformational Flexibility: Reduced Rotatable Bond Count vs. Linear Isomer

4-(Butan-2-yloxy)piperidine possesses 3 rotatable bonds versus 4 for 4-butoxypiperidine, due to branching at the sec-butyl carbon [1][2]. This reduction in conformational degrees of freedom restricts the number of low-energy conformers accessible in the unbound state. While both isomers satisfy Lipinski's Rule of Five, the lower flexibility of the branched isomer can translate to reduced entropy penalty upon target binding when incorporated into larger ligand constructs, a principle documented for piperidine-ether NK1 antagonists [3].

Conformational Entropy Molecular Flexibility Drug-likeness

Stereochemistry: A Chiral Center Absent in Linear and Lower Alkoxy Homologs

The target compound contains one asymmetric carbon at the sec-butoxy position, which is absent in 4-butoxypiperidine, 4-propoxypiperidine, and 4-ethoxypiperidine [1][2][3][4]. Fluorochem documents this as 'Asymmetric Atoms: 1' in the product datasheet . This stereocenter enables separation of enantiomers or asymmetric synthesis of diastereomerically enriched products, a capability that linear alkoxy analogs structurally cannot offer. The importance of stereochemistry in piperidine ether bioactivity is well-established, with hNK1 receptor binding showing defined absolute stereochemical requirements [5].

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Deviation from Predicted LogP Trends: A Cautionary Validation for Computational Models

The PubChem XLogP3-AA algorithm predicts an identical value of 1.5 for both 4-(butan-2-yloxy)piperidine and its linear isomer 4-butoxypiperidine, failing to capture the 0.82 log unit experimental difference [1][2]. In contrast, the ACD/Labs Percepta model predicts a LogP of 1.18 for 4-propoxypiperidine, positioning the experimental value of the target compound (1.06) below even the n-propoxy analog . This places the branched sec-butoxy compound in a unique lipophilicity space—comparable to an ethoxy (LogP 1.10) chain but with the molecular volume of a butoxy group .

in silico ADME Lipophilicity Prediction Model Validation

Hazard Profile: Distinct Acute Oral Toxicity Classification from 4-Propoxypiperidine

The target compound carries an H302 (Harmful if swallowed) hazard statement, in addition to the skin, eye, and respiratory irritation warnings (H315, H319, H335) shared with lower homologs . Notably, 4-propoxypiperidine lacks the H302 classification, suggesting that branching at the alkoxy chain introduces differential acute toxicity upon oral exposure . This distinction has practical implications for laboratory safety protocols and waste disposal categorization.

Safety Hazard Classification Laboratory Handling

Purity Specification: 98% Assay Benchmark for Reliable Synthetic Reproduction

The target compound is supplied at a documented purity of 98% from Fluorochem and Leyan, whereas 4-butoxypiperidine (linear) is typically offered at a minimum 95% purity specification by AKSci . This 3% absolute purity differential, while modest, reduces the uncertainty from unknown impurities in stoichiometric calculations for sensitive reactions such as catalytic asymmetric syntheses where trace contaminants can poison chiral catalysts.

Purity Specification Quality Control Reproducibility

High-Value Procurement Scenarios for 4-(Butan-2-yloxy)piperidine Based on Quantified Differentiation


Enantioselective Synthesis: Chiral Intermediate for Asymmetric Drug Candidate Construction

Research groups pursuing enantiopure piperidine-containing drug candidates should prioritize this compound over linear 4-alkoxypiperidines. The single asymmetric carbon (sec-butoxy chiral center) documented in its structure [1] provides a stereodefined handle. Given the established precedent that stereochemistry profoundly impacts receptor binding in piperidine ether series [2], this building block enables enantioselective derivatization—a synthetic pathway structurally impossible with achiral 4-butoxypiperidine (0 asymmetric atoms) [3].

Fragment-Based Drug Discovery: Low-LogP, Low-Flexibility Scaffold Optimization

For fragment-based screening programs requiring building blocks with reduced lipophilicity for favorable downstream ADME, this compound's experimental LogP of 1.06 offers a quantifiable advantage over the linear isomer (LogP 1.88) . Combined with only 3 rotatable bonds (vs. 4 for linear) [4], this scaffold introduces reduced conformational entropy, a desirable property when optimizing fragment hits where maintaining binding enthalpy while reducing MW and logP is paramount.

QSAR Model Validation: Benchmarking Computational Lipophilicity Predictions for Branched Ethers

Computational chemistry teams refining in silico ADME prediction algorithms should acquire this compound as a validation standard. The documented 0.44–0.82 LogP discrepancy between experimental measurements and popular algorithms (XLogP3, ACD/Labs) for this branched isomer versus linear analogs provides a rigorous benchmark case for testing model improvements in handling structural branching effects [5][6].

Multi-Step Library Synthesis: High-Purity Intermediate for Sensitive Catalytic Processes

Medicinal chemistry laboratories executing parallel synthesis or catalytic asymmetric transformations should specify the 98% purity grade of this compound . The 3% absolute purity advantage over the commercially available linear isomer (95%) reduces the burden of pre-purification and minimizes the risk of catalyst poisoning in sensitive reactions such as Buchwald-Hartwig aminations or asymmetric hydrogenations, thereby improving library synthesis throughput and reproducibility.

Quote Request

Request a Quote for 4-(Butan-2-yloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.